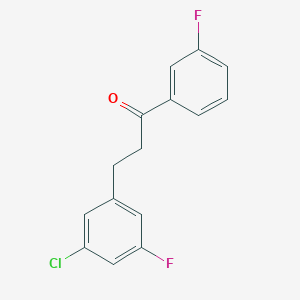

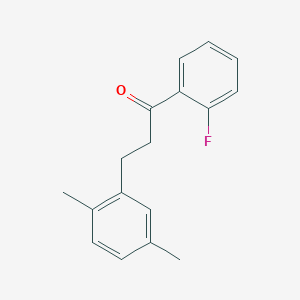

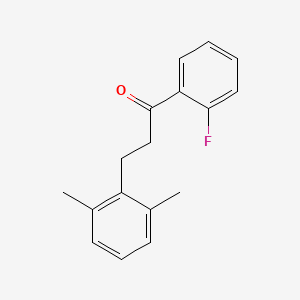

3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.

Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. Chemical properties include reactivity, stability, etc.Applications De Recherche Scientifique

Synthesis and Chemical Analysis

- Molecular Geometry and Chemical Reactivity: A study by Satheeshkumar et al. (2017) focused on the synthesis of compounds related to 3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone. They used spectroscopic methods and quantum chemical studies to analyze molecular geometry and chemical reactivity.

Biological Applications

- Biocatalysis with Saccharomyces cerevisiae: Research by 이해룡 et al. (2011) Consensus Paper demonstrated the use of Saccharomyces cerevisiae as a biocatalyst in the reduction of a compound similar to 3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone, optimizing the reaction conditions for effective conversion.

Materials Science

- Copolymerization Studies: Kim et al. (1999) Consensus Paper explored the copolymerization of trisubstituted ethylenes, including derivatives of 3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone, with styrene, analyzing the copolymers' structure and properties.

Synthetic Methods

- Heck Cross-Coupling Strategy: A scalable synthesis of a thromboxane receptor antagonist using a derivative similar to 3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone was developed via a regioselective Heck cross-coupling strategy, as reported by D. C. W. and Mason (1998) Consensus Paper.

Pharmaceutical Research

- Design and Synthesis of Antitumor Agents: Research by Chou et al. (2010) Consensus Paper involved the design and synthesis of new antitumor agents using derivatives of 3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone, demonstrating significant cytotoxic activity against tumor cell lines.

Safety And Hazards

This involves understanding the risks associated with the handling and disposal of the compound. It includes toxicity, flammability, environmental impact, etc.

Orientations Futures

This involves predicting or suggesting future research directions based on the current understanding of the compound.

Propriétés

IUPAC Name |

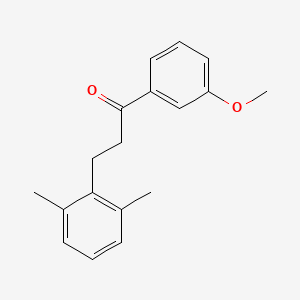

3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O/c16-12-6-10(7-14(18)9-12)4-5-15(19)11-2-1-3-13(17)8-11/h1-3,6-9H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUVUOBXPOBBEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCC2=CC(=CC(=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644952 |

Source

|

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone | |

CAS RN |

898750-58-8 |

Source

|

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327712.png)

![3-(2,6-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327729.png)